3-Hydroxy Agomelatine

概要

説明

3-ヒドロキシアゴメラチンは、重度のうつ病の治療に用いられるよく知られた抗うつ薬であるアゴメラチンの代謝産物です。アゴメラチン自体はメラトニン受容体作動薬であり、セロトニン受容体拮抗薬です。 3-ヒドロキシアゴメラチンは、その母体化合物であるアゴメラチンの一部の薬理学的特性を保持しているため、さまざまな科学研究分野で注目されています .

2. 製法

合成経路と反応条件: 3-ヒドロキシアゴメラチンの合成は、通常、アゴメラチンの水酸化を伴います。これは、酸化剤の使用を含むさまざまな化学反応によって達成できます。 一般的な方法の1つは、制御された温度と圧力条件下で触媒の存在下で水酸化剤を使用する方法です .

工業的製造方法: 3-ヒドロキシアゴメラチンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、工業グレードの試薬と触媒を使用することが含まれます。 反応条件は、副生成物を最小限に抑え、水酸化プロセスの効率を最大化するように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy agomelatine typically involves the hydroxylation of agomelatine. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of a hydroxylating agent in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxylation process .

化学反応の分析

反応の種類: 3-ヒドロキシアゴメラチンは、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、さらに酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応により、3-ヒドロキシアゴメラチンを母体化合物またはその他の関連構造に戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな水酸化された、還元された、置換された3-ヒドロキシアゴメラチンの誘導体があり、それぞれが独自の薬理学的特性を持っています .

4. 科学研究での応用

3-ヒドロキシアゴメラチンは、科学研究で幅広い用途があります。

化学: 水酸化反応と関連化合物の合成の研究における参照化合物として使用されます。

生物学: この化合物は、特にセロトニンとメラトニン受容体との相互作用における生物系への影響について研究されています。

医学: 研究では、抗うつ作用や不安解消作用など、潜在的な治療効果に焦点を当てています。

科学的研究の応用

Introduction to 3-Hydroxy Agomelatine

This compound is a metabolite of Agomelatine, an atypical antidepressant primarily used for treating major depressive disorder (MDD). Agomelatine functions through melatonergic receptor agonism and serotonin receptor antagonism, contributing to its antidepressant effects. The significance of this compound lies in its pharmacological properties and potential applications in various therapeutic contexts, including neuroprotection, sleep regulation, and cognitive enhancement.

Pharmacokinetics

This compound is formed via the metabolic pathway of Agomelatine. A study detailed a semiphysiological population pharmacokinetic model that incorporates first-pass hepatic metabolism, highlighting the complexity of Agomelatine's pharmacokinetics and its metabolites, including this compound. This model aids in understanding how liver function affects drug exposure and variability among individuals .

Major Depressive Disorder (MDD)

Clinical studies have demonstrated that Agomelatine, and by extension its metabolite this compound, significantly reduces depressive symptoms. In a controlled trial, patients treated with Agomelatine showed a notable decrease in Hamilton Depression Rating Scale (Ham-D) scores compared to placebo . The effects on sleep quality were also significant, with improvements observed in sleep efficiency metrics .

Anxiety Disorders

Agomelatine's action as a 5-HT2C receptor antagonist suggests potential anxiolytic properties. Animal studies have indicated that it can mitigate anxiety-like behaviors and improve cognitive functions under stress conditions . This positions this compound as a promising candidate for addressing anxiety disorders alongside depressive symptoms.

Neuroprotection

Research has highlighted the neuroprotective effects of this compound. In models of stress-induced neuronal damage, it was found to prevent the increase of glutamate release in the prefrontal cortex, which is associated with stress responses . Furthermore, it has been shown to promote recovery from excitotoxic injuries in neonatal models .

Efficacy Compared to Other Antidepressants

In comparative studies against traditional antidepressants like venlafaxine and paroxetine, Agomelatine demonstrated comparable efficacy with a better safety profile. The responder rates were significantly higher in patients receiving Agomelatine than those on placebo or other antidepressants .

Safety Profile

Agomelatine has been reported to have a favorable tolerability profile with fewer side effects related to sexual dysfunction and weight gain compared to other antidepressants. This aspect makes it an attractive option for long-term management of depression and anxiety disorders.

Summary of Case Studies

作用機序

3-ヒドロキシアゴメラチンは、主にセロトニンとメラトニン受容体との相互作用によってその効果を発揮します。これは、セロトニン受容体では拮抗薬として、メラトニン受容体では作動薬として作用します。この二重作用は、概日リズムと気分を調節するのに役立ちます。 この化合物は、ドーパミンやノルアドレナリンなどの神経伝達物質の放出にも影響を与え、その抗うつ効果に貢献しています .

類似化合物:

アゴメラチン: 抗うつ作用で知られる母体化合物。

7-デスメチルアゴメラチン: 同様の薬理学的効果を持つ別の代謝産物。

メラトニン: 同様の受容体相互作用を持つ天然ホルモン。

独自性: 3-ヒドロキシアゴメラチンは、その特異的な水酸化により、母体化合物やその他の代謝産物と比較して、薬物動態学的および薬力学的特性が変化します。 この修飾により、受容体の親和性と効力が異なり、標的とする研究に適した化合物になります .

類似化合物との比較

Agomelatine: The parent compound, known for its antidepressant properties.

7-Desmethyl agomelatine: Another metabolite with similar pharmacological effects.

Melatonin: A natural hormone with similar receptor interactions.

Uniqueness: 3-Hydroxy agomelatine is unique due to its specific hydroxylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. This modification can lead to differences in receptor affinity and efficacy, making it a valuable compound for targeted research .

生物活性

3-Hydroxy Agomelatine, a metabolite of the antidepressant agomelatine, has garnered attention for its potential biological activities and mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Agomelatine and Its Metabolites

Agomelatine is primarily known for its role as an antidepressant, acting as a melatonergic agonist at MT1 and MT2 receptors while also functioning as an antagonist at 5-HT2C receptors. Its unique pharmacological profile contributes to its effectiveness in treating major depressive disorder (MDD) and improving sleep quality. The compound undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including this compound .

Pharmacokinetics and Metabolism

This compound is formed through the hydroxylation of agomelatine, primarily via cytochrome P450 enzymes in the liver. The pharmacokinetic characteristics of this metabolite are crucial for understanding its biological activity:

- Half-Life : The half-life of agomelatine is approximately 2 hours; however, the half-life of this compound may differ due to its distinct metabolic pathways.

- Bioavailability : Agomelatine exhibits irregular absorption patterns, which can influence the levels of its metabolites in circulation .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Like agomelatine, this compound shows affinity for melatonin receptors (MT1 and MT2), contributing to its potential antidepressant effects. It also interacts with serotonin receptors, particularly antagonizing the 5-HT2C receptor, which is linked to mood regulation .

- Chronobiotic Effects : Research indicates that both agomelatine and its metabolite may possess chronobiotic properties, helping to reset circadian rhythms disrupted in depressive disorders. This effect is particularly relevant given the connection between circadian rhythm dysregulation and depression .

Clinical Findings and Case Studies

Several studies have explored the efficacy of agomelatine and its metabolites in clinical settings:

These studies suggest that this compound may play a role in enhancing the antidepressant effects of agomelatine through improved receptor interaction and modulation of neurotransmitter systems.

In Vitro and In Vivo Studies

Research has also focused on the pharmacological effects of this compound in vitro and in vivo:

- In Vitro Studies : Experiments have shown that this compound can inhibit certain metabolic pathways involving cytochrome P450 enzymes, potentially affecting the overall pharmacokinetics of agomelatine when co-administered with other drugs like celecoxib .

- In Vivo Studies : Animal models indicate that administration of agomelatine leads to significant behavioral changes associated with mood improvement, supporting the hypothesis that its metabolites contribute to these effects .

特性

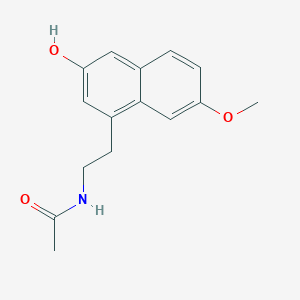

IUPAC Name |

N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBBOOVHTBZRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a sensitive analytical method for 3-Hydroxy Agomelatine in the context of Agomelatine research?

A: this compound is a key metabolite of the antidepressant drug Agomelatine. Developing a sensitive and accurate analytical method, like the LC-MS/MS method described in the paper [], is crucial for several reasons:

Q2: What specific challenges did the researchers address in developing the LC-MS/MS method for this compound analysis?

A: The paper [] highlights the need for a highly sensitive and specific method for analyzing this compound in human plasma. This is due to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。